Methadone hydrochloride

説明

Methadone hydrochloride is a synthetic opioid with analgesic properties, commonly used for the treatment of opioid dependence and as a maintenance medication. It mimics the actions of endogenous peptides at CNS opioid receptors, primarily the mu-receptor, resulting in effects such as analgesia, euphoria, sedation, respiratory depression, and physical dependence. Its prolonged half-life compared to other opioids like heroin makes the onset of withdrawal symptoms slower and less severe . Methadone is also effective in managing pain, especially in end-of-life care, due to its availability in liquid form and long-acting analgesic properties .

Synthesis Analysis

The synthesis of methadone and its derivatives, such as methadone-d6.HCl, involves a sequence of reactions starting from precursors like dimethylamine-d6 hydrochloride. The overall yield for methadone-d6.HCl synthesis was reported to be 10.5%. This process results in a compound with similar physicochemical properties to methadone.HCl in the solid phase, but with differences in solution behavior, such as pKa and chromatographic data .

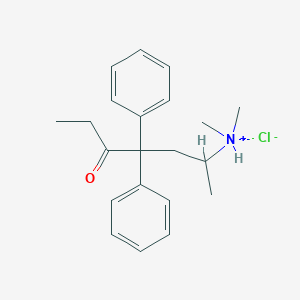

Molecular Structure Analysis

Methadone's molecular structure includes a 6-ditrideuteriomethylamino-4,4-diphenylheptan-3-one hydrochloride moiety. Deuteration of methadone, as seen in methadone-d6, leads to significant differences in the ^13C NMR chemical shifts, which are attributed to the intrinsic nature of deuterium and conformational perturbations .

Chemical Reactions Analysis

Methadone and its main human metabolite, EDDP, undergo various transformations during water chlorination, resulting in products from intramolecular cyclation, dehydrogenation, oxidation, and chlorination. The reaction kinetics are influenced by factors such as sample pH and chlorine concentration. The transformation pathway of methadone in chlorinated water has been proposed, demonstrating that the presence of dissolved organic matter significantly affects the extent of these reactions .

Physical and Chemical Properties Analysis

Methadone hydrochloride exhibits high clearance, a small volume of distribution, and a short elimination half-life when administered orally. Its physicochemical properties are similar to those of methadone.HCl in the solid phase, but it shows divergent behavior in solution. The pharmacokinetics of methadone indicate rapid absorption and elimination phases, with variations in parameters such as t1/2 and Cmax depending on the administered dose . Despite its potent analgesic properties, methadone's use requires careful medical supervision due to its potential for accumulation and overdose, as well as individual variability in response .

Relevant Case Studies

Methadone has been shown to induce cell death in leukemia cells, overcoming chemoresistance and apoptosis resistance through caspase activation and mitochondrial pathways. This suggests its potential as an anticancer drug in leukemia therapy . In the context of addiction treatment, methadone hydrochloride has been used to stabilize patients previously addicted to heroin, relieving narcotic hunger and blocking the euphoric effects of heroin, thereby facilitating rehabilitation . Additionally, intra-articular administration of methadone in canines did not result in significant histopathologic changes in local tissues, indicating its potential for safe use in veterinary analgesia .

科学的研究の応用

Methadone in Opiate Substance Abuse Treatment

Methadone hydrochloride, a pharmacotherapeutic agent, has been studied for its effectiveness in reducing illicit opiate use, HIV risk behaviors, and criminal activities related to drug use. A meta-analysis found that methadone maintenance treatment (MMT) demonstrates a consistent, statistically significant relationship with the reduction of these behaviors, particularly in drug-related criminal behaviors (Marsch, 1998).

Methadone in Leukemia Treatment

Research has shown that methadone is a potent inducer of cell death in leukemia cells. It activates apoptosis pathways, making it effective even in drug-resistant and apoptosis-resistant leukemia cells. This indicates methadone's potential as a therapeutic approach in leukemia, particularly when conventional therapies are ineffective (Friesen et al., 2008).

Methadone in Pain Management at End-of-Life Care

Methadone hydrochloride has been recognized for its efficacy in pain management, especially during end-of-life care. Its unique properties, such as being available in liquid form and having a long half-life, make it suitable for treating chronic pain in terminal patients. However, its use requires careful management due to the potential for accumulation and overdosage (Manfredonia, 2005).

Methadone in Veterinary Medicine

Studies on horses have explored the pharmacokinetics of orally administered methadone hydrochloride. The research aimed to understand its analgesic properties and effects with minimal adverse effects in equine species. The findings contribute to the understanding of methadone's potential in veterinary medicine for producing analgesia (Linardi et al., 2009).

Methadone in Neonatal Care

Clonidine hydrochloride, often used in conjunction with maternal methadone maintenance, has been explored for treating infants with neonatal narcotic abstinence syndrome. The results suggest clonidine's potential as a safe therapeutic agent for such conditions, although further research is required (Hoder et al., 1984).

将来の方向性

The regulations regarding the use of Methadone for opioid use disorder treatment have been updated recently . These changes increase access to medications like methadone and buprenorphine that treat opioid use disorder . Future work will focus on further formulation optimization with the objective of progressing to evaluation of prototype dosage forms in clinical trials .

特性

IUPAC Name |

6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQXCDYVZAHXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76-99-3 (Parent) | |

| Record name | Methadone hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001095905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2020501 | |

| Record name | Methadone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methadone hydrochloride | |

CAS RN |

1095-90-5, 125-56-4 | |

| Record name | Methadone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methadone hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001095905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methadone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methadone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methadone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methadone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHADONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/229809935B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

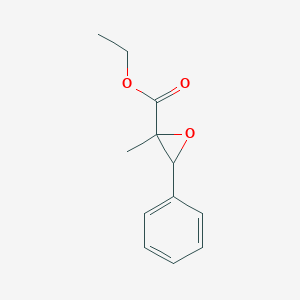

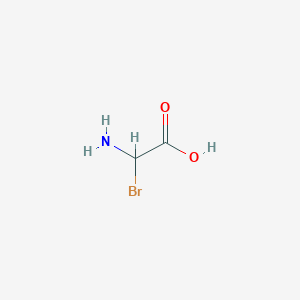

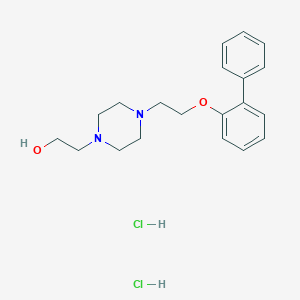

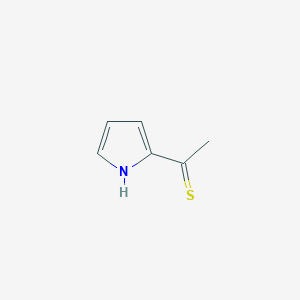

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol](/img/structure/B164239.png)

![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B164245.png)

![methyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B164250.png)